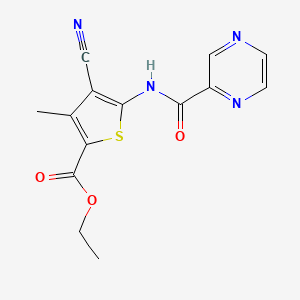

ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-(pyrazine-2-carbonylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-3-21-14(20)11-8(2)9(6-15)13(22-11)18-12(19)10-7-16-4-5-17-10/h4-5,7H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKXCJARHLZMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NC=CN=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like ethanol and catalysts such as phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Gewald reaction or similar condensation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis could be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate. For instance, compounds derived from this structure have shown promising activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for tumor growth and proliferation .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies showed effective inhibition against a range of bacterial strains, suggesting potential use in developing new antibacterial agents . The structure's ability to interact with microbial cell membranes enhances its efficacy.

Material Science Applications

This compound is also explored in materials science, particularly in the development of organic semiconductors and fluorescent dyes. Its unique electronic properties allow it to be utilized in:

- Fluorescent Disperse Dyes: Employed in textile applications due to their vibrant colors and stability.

- Organic Light Emitting Diodes (OLEDs): Its photophysical properties make it suitable for use in OLED technology, where efficient light emission is required .

Case Study 1: Anticancer Research

A study published in Pharmaceutical Chemistry evaluated the cytotoxic effects of this compound derivatives on MCF-7 cells. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential as alternative treatments .

Case Study 2: Antimicrobial Efficacy

Another research investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study found that specific derivatives displayed zones of inhibition significantly larger than controls, indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Reactivity Profiles

- Pyrazine vs.

- Trifluoroacetyl vs. Pyrazine Amide () : The trifluoroacetyl group introduces greater electrophilicity at the amide carbonyl, which may increase reactivity in nucleophilic substitution reactions compared to the pyrazine amide.

- Fluorophenyl Substitution (): The 4-fluorophenyl group in the analog improves metabolic stability and lipophilicity, whereas the target compound’s cyano group offers hydrogen-bonding capability .

Biological Activity

Ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 316.34 g/mol . The compound features a thiophene ring substituted with a cyano group, a methyl group, and a pyrazine amide, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrazole compounds similar to this compound have shown promising results against various pathogens.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Derivative 4a | 0.22 | Excellent against Staphylococcus aureus |

| Derivative 5a | 0.25 | Excellent against Staphylococcus epidermidis |

| Derivative 7b | Not specified | Most active derivative |

These derivatives exhibited minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties, particularly against Gram-positive bacteria .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro assays indicated that it exhibits antiproliferative activity against various human tumor cell lines. The growth inhibition values (GI50) ranged from nanomolar to micromolar concentrations, demonstrating significant efficacy in cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses in various diseases.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessing the antimicrobial efficacy of pyrazole derivatives found that several compounds exhibited potent activity against both bacterial and fungal strains, with some derivatives achieving MIC values as low as 0.22 μg/mL .

- Antitumor Screening : An investigation into the antiproliferative effects of similar compounds revealed that many showed significant inhibition of tumor cell growth, suggesting a potential pathway for therapeutic development in oncology .

- Mechanism of Action : Research into the mechanism of action indicated that compounds like this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, contributing to their antitumor effects .

Q & A

Q. What are the key synthetic routes for ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Esterification : Starting materials like 3-amino-thiophene-2-carboxylic acid undergo esterification with ethanol under acidic conditions (e.g., HCl) to form ethyl esters .

- Cyclization : Intermediate thiophene derivatives are treated with reagents like thiophosgene or triethyl orthoformate to generate isothiocyanates or pyrimidine cores. For example, refluxing with thiophosgene in dry chloroform facilitates intramolecular cyclization .

- Amidation : Pyrazine-2-amido groups are introduced via condensation with pyrazine derivatives or hydrazine-based reagents. Gewald reactions (e.g., using ketones and sulfur) are critical for constructing the thiophene backbone with cyano and methyl substituents .

Q. Which spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl at C3, cyano at C4). Disappearance of N–H peaks in IR after cyclization indicates successful functionalization .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N) and ~1700 cm (ester C=O) validate the cyano and carboxylate groups .

- Mass Spectrometry : High-resolution MS determines molecular weight (e.g., [M+H] for CHNOS) and fragments to confirm structural integrity .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use solvent pairs like DMF/ethanol or chloroform/methanol to remove unreacted precursors .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates regioisomers, especially for thiophene derivatives with similar polarities .

Advanced Research Questions

Q. How can reaction parameters optimize the yield of pyrazine-2-amido group incorporation?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution between thiophene intermediates and pyrazine-amido precursors .

- Catalysts : Triethylamine or NaHCO neutralizes HCl byproducts during amide bond formation, improving reaction efficiency .

- Temperature Control : Reflux (~80°C) accelerates cyclization but must avoid decomposition of heat-sensitive intermediates .

Q. How are contradictions in spectral data resolved during structural confirmation?

- Methodological Answer :

- Cross-Validation : Discrepancies in H NMR (e.g., unexpected splitting) are addressed by comparing with C NMR DEPT or 2D-COSY to assign overlapping signals .

- Isotopic Labeling : Deuterated analogs or N-labeled pyrazine groups clarify ambiguous peaks in complex spectra .

- Computational Modeling : DFT calculations predict IR and NMR spectra, aiding in peak assignment for non-crystalline derivatives .

Q. What challenges arise in achieving regioselectivity during thiophene core functionalization?

- Methodological Answer :

- Steric Effects : The methyl group at C3 directs electrophilic substitution to C5 due to steric hindrance, favoring pyrazine-amido addition at C5 over C4 .

- Directing Groups : Cyano groups at C4 act as electron-withdrawing moieties, activating C5 for nucleophilic attack .

- Mechanistic Studies : Monitoring intermediates via LC-MS identifies competing pathways (e.g., C5 vs. C6 substitution in Gewald reactions) .

Q. How do substituents on the thiophene ring influence reactivity in further derivatization?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The cyano group at C4 increases electrophilicity at C5, facilitating nucleophilic additions (e.g., Suzuki coupling) .

- Steric Shielding : The methyl group at C3 reduces accessibility to C2, limiting ester hydrolysis under basic conditions .

- Thermal Stability : Pyrazine-amido groups at C5 enhance thermal stability, enabling high-temperature reactions (e.g., Heck coupling) without decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.